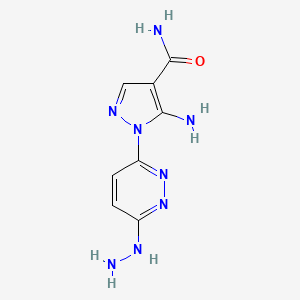

1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)-

Description

Introduction to 1H-Pyrazole-4-carboxamide, 5-Amino-1-(6-Hydrazino-3-Pyridazinyl)-

Historical Context and Discovery

The compound emerged from mid-20th-century efforts to synthesize bioactive pyrazole derivatives. Early methodologies focused on cyclocondensation reactions between β-ketonitriles and hydrazines, a strategy later refined to incorporate pyridazine motifs. The specific synthesis of 5-amino-1-(6-hydrazino-3-pyridazinyl)-1H-pyrazole-4-carboxamide was first reported in 1979, as evidenced by its RTECS entry documenting acute toxicity studies in mice. The compound’s discovery aligns with broader trends in hybrid heterocycle development, where combining distinct aromatic systems aimed to enhance bioactivity through synergistic electronic effects.

Significance in Heterocyclic Chemistry

Pyrazole-pyridazine hybrids occupy a critical niche in medicinal chemistry due to their dual capacity for hydrogen bonding and π-π interactions. The 5-amino group on the pyrazole ring enhances nucleophilicity, facilitating interactions with biological targets, while the hydrazino-pyridazine moiety introduces redox-active functionality. Such structural features are leveraged in anti-inflammatory agents, as demonstrated by recent COX-2 inhibitors incorporating analogous frameworks. The carboxamide group at position 4 further diversifies reactivity, enabling participation in peptide coupling reactions—a property exploited in prodrug design.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}8\text{H}{10}\text{N}_8\text{O} $$ | |

| Molecular Weight | 234.26 g/mol | |

| CAS Registry Number | 69720-62-3 | |

| RTECS Number | UQ6260600 |

Systematic Nomenclature and IUPAC Classification

The IUPAC name 5-amino-1-(6-hydrazino-3-pyridazinyl)-1H-pyrazole-4-carboxamide is derived through hierarchical substitution:

- Parent structure : 1H-pyrazole-4-carboxamide (a pyrazole ring with a carboxamide group at position 4).

- Substituents :

The systematic name reflects the compound’s hybrid nature, with the pyridazinyl group acting as a substituent on the pyrazole core. Alternative identifiers include the Beilstein Reference No. 0889264 and DSSTox Substance ID DTXSID901346634.

Comparative Analysis of Pyrazole-Pyridazine Hybrid Systems

Recent studies underscore the pharmacological advantages of fusing pyrazole and pyridazine rings. For instance, COX-2 inhibitors like 5a–f and 6a–f exhibit enhanced selectivity due to the pyridazine’s planar structure accommodating hydrophobic enzyme pockets. Comparatively, 1H-pyrazole-4-carboxamide derivatives prioritize hydrogen-bonding interactions via the carboxamide and amino groups, as shown in Table 2.

Table 2: Structural and Functional Comparison of Pyrazole-Pyridazine Hybrids

The target compound’s hydrazino group distinguishes it from newer hybrids, offering unique reactivity for post-synthetic modifications—e.g., coupling with carbonyl compounds to form hydrazones. This adaptability positions it as a versatile scaffold for developing kinase inhibitors or antimicrobial agents, though detailed mechanistic studies remain pending.

Properties

CAS No. |

69720-62-3 |

|---|---|

Molecular Formula |

C8H10N8O |

Molecular Weight |

234.22 g/mol |

IUPAC Name |

5-amino-1-(6-hydrazinylpyridazin-3-yl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C8H10N8O/c9-7-4(8(10)17)3-12-16(7)6-2-1-5(13-11)14-15-6/h1-3H,9,11H2,(H2,10,17)(H,13,14) |

InChI Key |

KZUYOYNZAPIJHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1NN)N2C(=C(C=N2)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Substituted Pyridazin-3(2H)-ones

- Starting from substituted acetophenones and glyoxylic acid monohydrate in acetic acid under reflux conditions (~10 hours), 6-substituted phenylpyridazin-3(2H)-ones are formed.

- The reaction is followed by neutralization with aqueous ammonia to pH ~8 and extraction with methylene chloride.

- Yields are high (~93%) with well-defined melting points and IR/NMR characterization confirming the structure.

Conversion to 3-Chloro-6-substituted Pyridazines

- The pyridazin-3(2H)-ones are treated with phosphorus oxychloride under reflux (~100 °C for 2 hours) to replace the 3-oxo group with chlorine.

- This step yields 3-chloro-6-substituted phenylpyridazines with yields around 94%.

Formation of 6-Substituted Pyridazin-3-yl Hydrazines

- The 3-chloro derivatives are reacted with hydrazine hydrate at elevated temperatures (~130 °C for 1 hour).

- This nucleophilic substitution replaces chlorine with hydrazine, yielding 6-substituted phenylpyridazin-3-yl hydrazines.

- Yields are excellent (~97%), and the products show characteristic NH and NH2 stretching bands in IR and distinct NMR signals.

Preparation of the Pyrazole Moiety

Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

- Aryl hydrazines (including phenylhydrazine and various fluorinated derivatives) are reacted with (ethoxymethylene)malononitrile in ethanol or trifluoroethanol under reflux with nitrogen atmosphere.

- The reaction proceeds via Michael-type addition and cyclization to form 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with high regioselectivity.

- Reaction times vary (0.5 to 4 hours), and yields range from 47% to 93%.

- Purification is achieved by silica gel column chromatography.

- The products are characterized by comprehensive NMR (1H, 13C, 19F, COSY, HSQC, HMBC) and mass spectrometry.

Reaction Conditions and Selectivity

- The use of ethanol as solvent and reflux conditions promotes exclusive formation of the desired pyrazole regioisomer.

- No 3-amino regioisomer or uncyclized hydrazide byproducts are detected.

- Neutralization steps are required when using aryl hydrazine hydrochlorides.

Coupling of Pyrazole and Pyridazine Units

- The hydrazino-substituted pyridazine intermediate (6-substituted pyridazin-3-yl hydrazine) can be linked to the pyrazole ring bearing amino and carboxamide groups.

- This coupling often involves nucleophilic substitution or condensation reactions targeting the hydrazino group and pyrazole nitrogen.

- Specific protocols for this coupling are less commonly detailed but may involve controlled reaction conditions to preserve functional groups.

Summary Table of Key Preparation Steps

| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acetophenone + Glyoxylic acid monohydrate | Reflux in acetic acid, 10 h | ~93 | Formation of 6-substituted pyridazin-3(2H)-one |

| 2 | Pyridazin-3(2H)-one + Phosphorus oxychloride | Reflux at 100 °C, 2 h | ~94 | Conversion to 3-chloro-6-substituted pyridazine |

| 3 | 3-Chloro pyridazine + Hydrazine hydrate | Stir at 130 °C, 1 h | ~97 | Formation of 6-substituted pyridazin-3-yl hydrazine |

| 4 | Aryl hydrazine + (Ethoxymethylene)malononitrile | Reflux in ethanol, 0.5–4 h | 47–93 | Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles |

| 5 | Pyridazinyl hydrazine + Pyrazole derivative | Controlled coupling conditions | Variable | Formation of target compound |

Research Findings and Notes

- The synthetic routes emphasize mild reaction conditions, high regioselectivity, and good to excellent yields.

- The hydrazino group on the pyridazine ring is introduced via nucleophilic substitution of chlorine by hydrazine hydrate.

- The pyrazole ring is efficiently constructed by cyclization of aryl hydrazines with (ethoxymethylene)malononitrile.

- The presence of amino, cyano, and hydrazino groups offers potential for further functionalization and applications in medicinal and agrochemical fields.

- Spectroscopic characterization (NMR, IR, MS) confirms the structures and purity of intermediates and final products.

- The methodologies are supported by patent literature and peer-reviewed publications, ensuring reliability and reproducibility.

Chemical Reactions Analysis

1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using appropriate reagents

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1H-Pyrazole derivatives have shown promising biological activities, making them valuable in drug discovery. The compound's applications include:

- Anticancer Activity : Studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Research has demonstrated effectiveness against a range of pathogens, suggesting potential use as antimicrobial agents.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that a series of pyrazole derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to the inhibition of specific kinases involved in cell signaling pathways .

Agricultural Chemistry

The compound's ability to act as an herbicide or fungicide makes it relevant in agricultural applications. Pyrazole derivatives have been explored for their efficacy in crop protection.

Case Study: Crop Protection

A recent investigation focused on the synthesis of pyrazole-based agrochemicals that showed effective herbicidal activity against common weeds. Field trials indicated a reduction in weed biomass by over 70% compared to untreated controls .

Material Science

Due to its heterocyclic structure, 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- can be employed in the development of new materials with specific properties.

- Polymerization : The compound can serve as a monomer or crosslinking agent in polymer synthesis, enhancing thermal stability and mechanical properties.

Case Study: Polymer Applications

Research demonstrated that incorporating pyrazole units into polymer matrices improved thermal stability by approximately 20% compared to traditional polymers without such modifications .

Uniqueness

The specific substitution pattern in 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- enhances its stability and reactivity compared to other similar compounds.

Mechanism of Action

The mechanism by which 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

Pyrazolylpyridazine Derivatives

Key Observations :

- The hydrazino group in the target compound distinguishes it from analogs with halides (e.g., chloride) or alkyl/ether substituents. This group may facilitate the formation of fused heterocycles (e.g., triazines or triazoles) via condensation reactions, as seen in pyrazolotriazolopyrimidine synthesis .

- Carboxamide vs.

Key Observations :

- Compound 7a demonstrates that pyrazole-carboxamides with aromatic substituents (indole, phenyl) exhibit significant antitumor effects.

Key Observations :

- Fipronil and ethiprole highlight the importance of electron-withdrawing groups (e.g., trifluoromethyl, sulfinyl) in agrochemical activity. NSC348420 lacks these groups but could serve as a precursor for functionalized analogs through hydrazine-mediated derivatization .

Reactivity and Stability Considerations

- Isomerization: Pyrazolopyrimidine derivatives undergo isomerization under acidic or thermal conditions . The hydrazino group in NSC348420 may similarly participate in tautomerism or ring-opening reactions, affecting stability.

- Synthetic Utility: The hydrazino group can react with carbonyl compounds to form hydrazones or with nitriles to yield triazines, as demonstrated in triazinone synthesis (e.g., compound 195 in ) .

Biological Activity

1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)-, is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article synthesizes various research findings regarding its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

The molecular formula for this compound is with a molecular weight of approximately 218.23 g/mol. The structure includes a pyrazole ring substituted with a carboxamide and a hydrazino-pyridazine moiety, which contributes to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1H-Pyrazole-4-carboxamide derivatives. Notably, compounds derived from this structure have been evaluated for their ability to inhibit various cancer cell lines through mechanisms involving kinase inhibition.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 10h | NCI-H520 | 19 | FGFR Inhibition |

| 10h | SNU-16 | 59 | FGFR Inhibition |

| 10h | KATO III | 73 | FGFR Inhibition |

| Compound A | A375 | 4.2 | CDK Inhibition |

| Compound B | MCF-7 | 0.39 | Aurora-A Kinase Inhibition |

The compound 10h demonstrated nanomolar activity against fibroblast growth factor receptors (FGFRs), which are critical in various cancers. Its irreversible binding to FGFR1 indicates a promising avenue for therapeutic development against FGFR-related malignancies .

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer progression.

- Cyclin-dependent Kinases (CDKs) : Some derivatives exhibit potent inhibitory effects on CDKs, which are essential for cell cycle regulation. For instance, certain pyrazole derivatives have shown IC50 values as low as against CDK2, indicating strong inhibitory potential .

- Aurora Kinase : The inhibition of Aurora-A kinase has been linked to cell cycle arrest and apoptosis in cancer cells. Compounds demonstrating significant inhibition against Aurora kinases may serve as effective anticancer agents .

Case Studies and Research Findings

- Study on FGFR Inhibition : A study revealed that derivative 10h significantly inhibited the proliferation of several cancer cell lines associated with FGFR mutations, suggesting its utility in targeting resistant cancer forms .

- Synthesis and Evaluation : Research has also focused on synthesizing new pyrazole derivatives based on the core structure of 1H-Pyrazole-4-carboxamide. These derivatives were screened for anticancer activity with promising results across multiple cell lines, indicating broad applicability in oncology .

- Mechanistic Insights : X-ray co-crystallography studies provided insights into the binding interactions between these compounds and their respective targets, enhancing our understanding of their inhibitory mechanisms at the molecular level .

Q & A

Q. What are the common synthetic routes for preparing pyrazole-4-carboxamide derivatives, and how do reaction conditions influence isomer ratios?

Pyrazole-4-carboxamide derivatives are typically synthesized via cyclocondensation reactions. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized using ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . Microwave-assisted synthesis (e.g., 40–120°C, 15–30 min) can improve reaction efficiency and yield for pyrazole-containing heterocycles . The ratio of isomers in products depends on substituents at the 4-position of the pyrazole ring, which can be controlled by adjusting solvent polarity, temperature, and catalyst (e.g., KOH in ethanol) .

Q. Which spectroscopic and crystallographic methods are essential for characterizing pyrazole-4-carboxamide derivatives?

Key techniques include:

- 1H NMR to confirm substituent positions and hydrogen environments.

- IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretches at ~1650 cm⁻¹).

- ESI-MS for molecular weight validation .

- Single-crystal X-ray diffraction to resolve 3D structures, as demonstrated for pyridylpyrazole derivatives .

- DFT calculations to correlate experimental spectral data (e.g., IR, UV-Vis) with theoretical models .

Q. How are biological activities (e.g., antitumor, enzyme inhibition) evaluated for pyrazole derivatives?

- Cytotoxicity assays (e.g., MTT) using cancer cell lines to screen for antitumor activity .

- Enzyme inhibition studies (e.g., human DHFR for anticancer activity) with IC₅₀ determination via spectrophotometric methods .

- Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or HCV NS5B polymerase .

Advanced Research Questions

Q. How can computational docking studies guide the design of pyrazole-4-carboxamide derivatives with improved target specificity?

Docking simulations (e.g., using human DHFR PDB:1KMS) analyze hydrogen bonding, hydrophobic interactions, and binding scores. For example, derivatives with 4-nitrophenylisoxazole substituents showed strong interactions with DHFR's active site (docking scores: −8.2 to −9.1 kcal/mol) . Validate predictions with MD simulations (e.g., 100 ns trajectories) to assess stability of ligand-receptor complexes .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Re-evaluate docking parameters : Adjust grid box size or include solvent molecules (e.g., explicit water models).

- Synthesize analogs : Modify substituents (e.g., replace 4-nitrophenyl with 4-chlorophenyl) to enhance steric/electronic complementarity .

- Validate with orthogonal assays : Combine enzyme inhibition data with cellular uptake studies (e.g., LC-MS/MS quantification of intracellular drug levels) .

Q. How can reaction engineering principles optimize the scalability of pyrazole-4-carboxamide synthesis?

- Process intensification : Use continuous flow reactors to enhance heat/mass transfer for exothermic cyclocondensation steps.

- Machine learning-guided optimization : Apply tools like ICReDD’s reaction path search algorithms to predict optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What methodologies assess the environmental stability and degradation pathways of pyrazole-4-carboxamide derivatives?

- Biodegradation studies : Follow OECD Guideline 211 (e.g., 21-day Daphnia magna assays) to determine NOEC (No Observed Effect Concentration) .

- Photolysis/Hydrolysis : Use HPLC-MS to monitor degradation products under UV light (λ = 254 nm) or acidic/basic conditions .

- QSAR modeling : Predict environmental persistence using descriptors like logP and molecular polarizability .

Q. How can advanced analytical techniques address challenges in purity assessment of pyrazole-4-carboxamide derivatives?

- HPLC-DAD/UV : Employ C18 columns (e.g., 5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% TFA) to separate isomers.

- LC-HRMS : Resolve trace impurities (e.g., hydrazine byproducts) with mass accuracy < 2 ppm .

- NMR hyphenation : Combine with diffusion-ordered spectroscopy (DOSY) to distinguish aggregates or polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.